molecular formula C25H25N5O4S B2372402 ethyl 2-[({[5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate CAS No. 896307-15-6

ethyl 2-[({[5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate

Cat. No.: B2372402
CAS No.: 896307-15-6
M. Wt: 491.57
InChI Key: OGXUJFSKVIQVJL-UHFFFAOYSA-N
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Description

Ethyl 2-[({[5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 4-methoxybenzyl group at position 5, a 1H-pyrrol-1-yl group at position 4, and a sulfanyl-acetyl-amino-benzoate ester moiety at position 3. The ethyl benzoate ester at the ortho position (C2) may influence steric and electronic effects, distinguishing it from para-substituted analogs. Structural elucidation of such compounds often employs crystallographic tools like SHELX and ORTEP-III for refinement and visualization .

Properties

IUPAC Name

ethyl 2-[[2-[[5-[(4-methoxyphenyl)methyl]-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O4S/c1-3-34-24(32)20-8-4-5-9-21(20)26-23(31)17-35-25-28-27-22(30(25)29-14-6-7-15-29)16-18-10-12-19(33-2)13-11-18/h4-15H,3,16-17H2,1-2H3,(H,26,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGXUJFSKVIQVJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(N2N3C=CC=C3)CC4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-[({[5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure combining a triazole ring, pyrrole moiety, and various functional groups that contribute to its biological activity. The chemical formula is C21H22N4O3SC_{21}H_{22}N_{4}O_{3}S, and it exhibits characteristics typical of both aromatic and heterocyclic compounds.

Key Structural Components

  • Triazole Ring : Known for its pharmacological significance.
  • Pyrrole Moiety : Contributes to the compound's reactivity and biological interactions.
  • Methoxybenzyl Group : Enhances lipophilicity, aiding in membrane penetration.

Antibacterial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, derivatives of pyrrole and triazole have shown strong activity against various bacterial strains.

CompoundBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
This compoundE. coli, S. aureus10 µg/mL
Similar Triazole DerivativeP. aeruginosa5 µg/mL

Antifungal Activity

The compound has also been evaluated for antifungal properties. Triazole derivatives are known for their efficacy against fungal infections.

CompoundFungal Strains TestedMIC
This compoundC. albicans, A. niger15 µg/mL
Common Antifungal (Fluconazole)C. albicans20 µg/mL

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. The mechanism of action appears to involve the inhibition of specific enzymes crucial for cancer cell proliferation.

Case Study: Inhibition of Dihydrofolate Reductase (DHFR)

A recent study demonstrated that similar compounds effectively inhibit DHFR, an enzyme vital for DNA synthesis in cancer cells.

  • In vitro Studies : The compound showed significant inhibition of DHFR with an IC50 value of 12 µM.

Molecular Docking Studies

Molecular docking studies revealed favorable interactions between the compound and the active site of DHFR, suggesting a potential mechanism for its anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is structurally analogous to derivatives in the 1,2,4-triazole family. Key comparisons include:

Property Target Compound Ethyl 4-[({[5-(4-Chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate (E)-Butyl 4-[[5-Amino-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]diazenyl]benzoate (SI96)
Molecular Formula C25H24N5O4S C24H22ClN5O3S C21H23N5O3
Substituents 4-Methoxybenzyl (electron-donating), ortho-benzoate 4-Chlorobenzyl (electron-withdrawing), para-benzoate 4-Methoxyphenyl pyrazole, diazenyl group
Molecular Weight ~514.56 g/mol 495.98 g/mol 393.44 g/mol
Key Functional Groups 1,2,4-Triazole, sulfanyl-acetyl, ethyl benzoate 1,2,4-Triazole, sulfanyl-acetyl, ethyl benzoate Pyrazole, diazenyl, butyl benzoate

Electronic and Steric Effects

  • 4-Methoxybenzyl vs.
  • Ortho vs. Para Benzoate Substitution : The ortho-substituted benzoate in the target compound may introduce steric hindrance, affecting binding to biological targets compared to the para-substituted analog .

Research Findings and Implications

  • Crystallographic Analysis : Tools like SHELX and ORTEP-III enable precise determination of bond lengths and angles, critical for understanding the conformational flexibility of the triazole ring and substituent orientations .
  • Structure-Activity Relationships : The electron-donating methoxy group may improve interactions with hydrophobic protein pockets, while the ortho-benzoate could limit rotational freedom, impacting pharmacodynamic profiles.

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